

Application Notes and Protocols for SR-1903 in Animal Models

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Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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Introduction

SR-1903 is a synthetic small molecule that acts as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ) and Liver X Receptor (LXR). Specifically, it functions as an inverse agonist of ROR γ and an agonist of LXR. This unique polypharmacology allows **SR-1903** to simultaneously suppress pro-inflammatory pathways regulated by ROR γ , particularly the differentiation of Th17 cells and the production of interleukin-17 (IL-17), while promoting anti-inflammatory and metabolic pathways governed by LXR. Preclinical studies in mouse models have demonstrated its therapeutic potential in autoimmune diseases and metabolic disorders.

These application notes provide a comprehensive guide for the utilization of **SR-1903** in preclinical animal models, focusing on established protocols for collagen-induced arthritis (CIA) and high-fat diet-induced obesity (DIO).

Mechanism of Action and Signaling Pathway

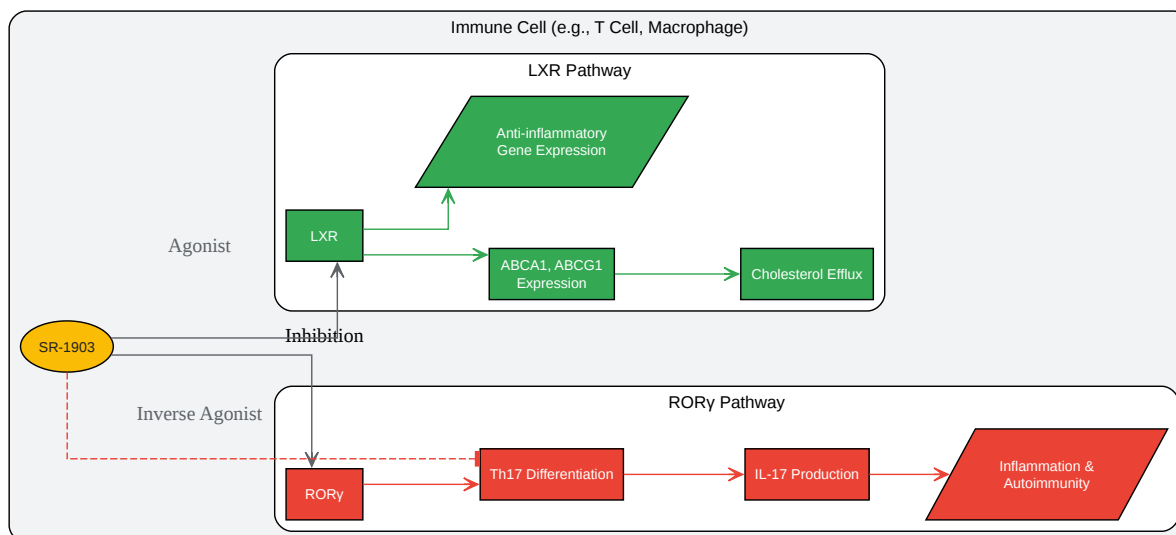
SR-1903's dual activity on ROR γ and LXR provides a multi-faceted approach to modulating immune responses and metabolic processes.

- **ROR γ Inverse Agonism:** ROR γ is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of many autoimmune diseases. By

acting as an inverse agonist, **SR-1903** binds to ROR γ and reduces its transcriptional activity. This leads to the inhibition of Th17 cell development and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

- **LXR Agonism:** LXRs (LXR α and LXR β) are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammation. As an LXR agonist, **SR-1903** activates these receptors, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression in macrophages.

The combined effect of ROR γ inhibition and LXR activation results in a synergistic anti-inflammatory and metabolic-modulating effect.



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Figure 1: Simplified signaling pathway of **SR-1903**. **SR-1903** acts as an inverse agonist of ROR γ , inhibiting Th17 differentiation and IL-17 production, and as an agonist of LXR, promoting cholesterol efflux and anti-inflammatory gene expression.

Physicochemical Properties and Formulation

Note: Publicly available data on the optimal solvent for in vivo administration, pharmacokinetics (PK), and toxicology of **SR-1903** is limited. The following recommendations are based on general practices for similar small molecules and should be empirically validated by the researcher.

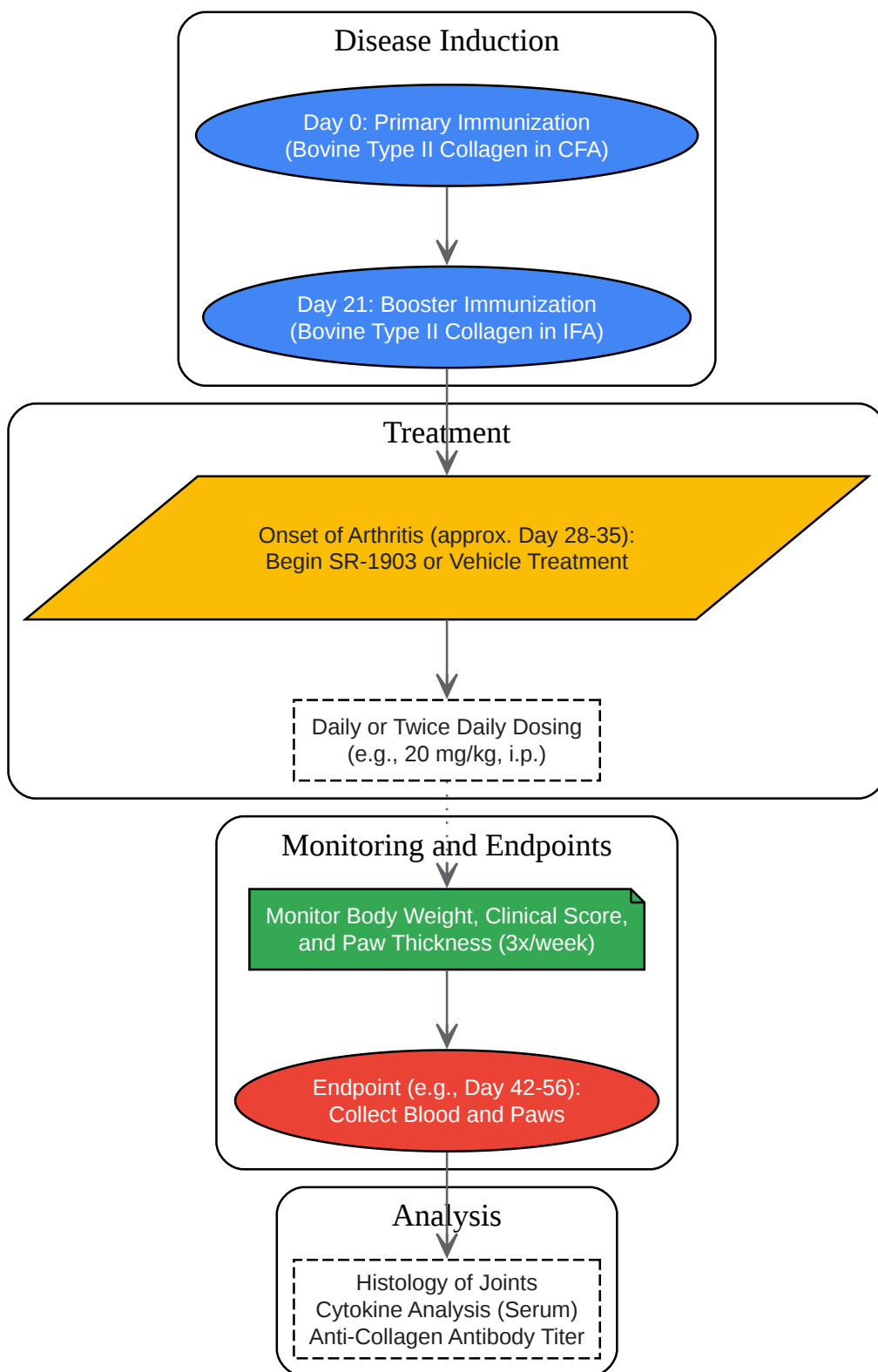
Property	Data
Solubility	Data not widely available. Researchers should perform solubility tests in various vehicles (e.g., DMSO, ethanol, Tween 80, polyethylene glycol, corn oil) to determine a suitable formulation for the desired route of administration.
In Vivo Vehicle (Suggested)	A common vehicle for oral or intraperitoneal administration of hydrophobic small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Pharmacokinetics (PK)	Crucial Data Gap: No publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of SR-1903 in animal models. It is strongly recommended to conduct a preliminary PK study to determine the half-life, bioavailability, and optimal dosing frequency.
Toxicology	Crucial Data Gap: No publicly available toxicology data. Researchers must conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during the study.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints.

Experimental Workflow:



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Figure 2: Experimental workflow for the collagen-induced arthritis (CIA) model with **SR-1903** treatment.

Methodology:

- Animal Model: DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.
- Induction of Arthritis:
 - Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
 - Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
- **SR-1903** Administration:
 - Dose: A previously reported effective dose is 20 mg/kg, administered twice daily. However, this should be optimized based on MTD studies.
 - Route: Intraperitoneal (i.p.) injection is a common route. Oral gavage (p.o.) may also be considered, pending PK data.
 - Schedule: Begin treatment upon the first signs of arthritis (typically around day 28-35) and continue for a predefined period (e.g., 14-21 days).
- Monitoring and Assessment:
 - Clinical Score: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
 - Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
 - Body Weight: Monitor body weight as an indicator of general health.

- Endpoint Analysis:
 - Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
 - Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF- α , IL-6).

Quantitative Data from a Representative Study:

Parameter	Vehicle Control	SR-1903 (20 mg/kg, b.i.d.)
Arthritis Score (Mean \pm SEM)	High	Significantly Reduced[1][2]
Paw Swelling (mm, Mean \pm SEM)	Increased	Significantly Reduced[1][2]

High-Fat Diet-Induced Obesity (DIO) in Mice

The DIO model is used to study obesity and its metabolic complications, such as insulin resistance and dyslipidemia.

Methodology:

- Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used as they are prone to developing obesity on a high-fat diet.
- Induction of Obesity:
 - Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
- **SR-1903** Administration:
 - Dose: The optimal dose for metabolic effects needs to be determined. A starting point could be similar to that used in the CIA model (e.g., 20 mg/kg), but a dose-response study

is recommended.

- Route: Oral gavage is a common and clinically relevant route for metabolic studies.
- Schedule: Administer **SR-1903** or vehicle daily for a period of 4-8 weeks.
- Monitoring and Assessment:
 - Body Weight and Food Intake: Monitor weekly.
 - Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.
 - Body Composition: Measure fat and lean mass using techniques like DEXA or NMR.
- Endpoint Analysis:
 - Serum Analysis: Collect blood to measure levels of glucose, insulin, total cholesterol, LDL, HDL, and triglycerides.
 - Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of LXR target genes (e.g., Abca1, Scd1).

Quantitative Data from a Representative Study:

Parameter	High-Fat Diet + Vehicle	High-Fat Diet + SR-1903
Body Weight Gain (g)	Increased	Reduced[1][2]
Fat Mass (g)	Increased	Reduced[1][2]
Blood Glucose (IPGTT, AUC)	Elevated	Reduced[1][2]
Total Cholesterol (mg/dL)	Elevated	Reduced[1][2]
LDL Cholesterol (mg/dL)	Elevated	Reduced[1][2]

Conclusion

SR-1903 represents a promising therapeutic candidate with a novel dual mechanism of action. The protocols outlined above provide a framework for evaluating its efficacy in preclinical models of autoimmunity and metabolic disease. However, researchers are strongly urged to conduct preliminary studies to establish a suitable vehicle, determine the pharmacokinetic profile, and assess the safety and tolerability of **SR-1903** before embarking on large-scale efficacy studies. Careful experimental design and thorough endpoint analysis will be critical to fully elucidating the therapeutic potential of this compound.

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